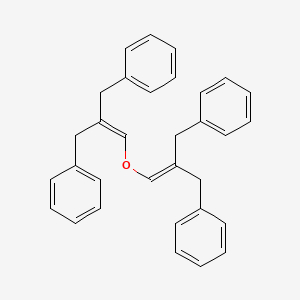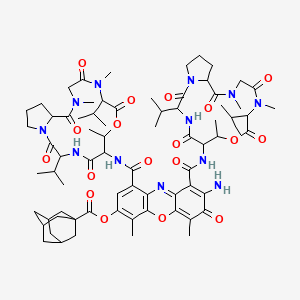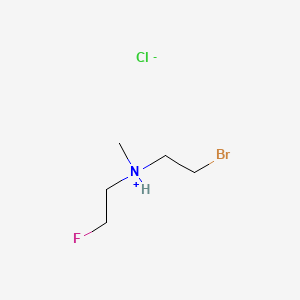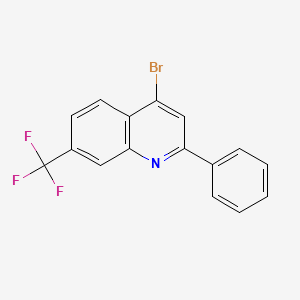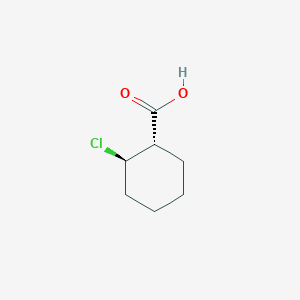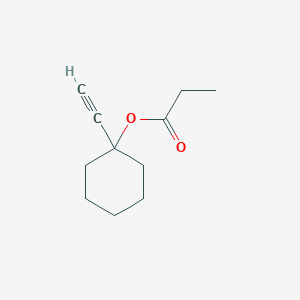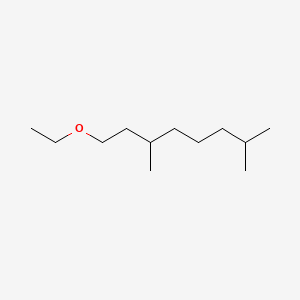
Octane, 1-ethoxy-3,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane, 1-ethoxy-3,7-dimethyl- is an organic compound with the molecular formula C12H24O. It is also known by other names such as 3-ethoxy-3,7-dimethyl-1,6-octadiene, ethyl linalool, and ethoxylinalool . This compound is a member of the ether family and is characterized by its pleasant floral odor, making it a valuable component in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers like Octane, 1-ethoxy-3,7-dimethyl- is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of Octane, 1-ethoxy-3,7-dimethyl-, the reaction would involve the ethoxide ion reacting with a suitable alkyl halide.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes . For Octane, 1-ethoxy-3,7-dimethyl-, the industrial production would likely involve the reaction of ethanol with a suitable precursor under acidic conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Octane, 1-ethoxy-3,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated ethers.
Applications De Recherche Scientifique
Octane, 1-ethoxy-3,7-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the fragrance industry due to its pleasant floral odor.
Mécanisme D'action
The mechanism of action of Octane, 1-ethoxy-3,7-dimethyl- involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution of other compounds and enhancing their reactivity. Its pleasant odor is due to its ability to interact with olfactory receptors in the nasal cavity, triggering a sensory response.
Comparaison Avec Des Composés Similaires
Octane, 1-ethoxy-3,7-dimethyl- can be compared with other similar compounds such as:
1-Octanol, 3,7-dimethyl-: Similar in structure but differs in the functional group (alcohol vs. ether).
1,6-Octadiene, 3,7-dimethyl-: Similar in structure but lacks the ethoxy group.
Ethyl linalool: Another name for Octane, 1-ethoxy-3,7-dimethyl-, highlighting its use in the fragrance industry.
Uniqueness
The uniqueness of Octane, 1-ethoxy-3,7-dimethyl- lies in its combination of a pleasant floral odor and its versatility in chemical reactions. Its ability to undergo various types of reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
22810-10-2 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
1-ethoxy-3,7-dimethyloctane |
InChI |
InChI=1S/C12H26O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3 |
Clé InChI |
HCHHIPCZJSRFRT-UHFFFAOYSA-N |
SMILES canonique |
CCOCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)

